1,2-Dimethylhydrazine dihydrochloride

Catalog No.
S561195
CAS No.
306-37-6
M.F
C2H8N2.2ClH
C2H10Cl2N2
M. Wt
133.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylhydrazine dihydrochloride

CAS Number

306-37-6

Product Name

1,2-Dimethylhydrazine dihydrochloride

IUPAC Name

1,2-dimethylhydrazine;dihydrochloride

Molecular Formula

C2H8N2.2ClH
C2H10Cl2N2

Molecular Weight

133.02 g/mol

InChI

InChI=1S/C2H8N2.2ClH/c1-3-4-2;;/h3-4H,1-2H3;2*1H

InChI Key

WLDRFJDGKMTPPV-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)

Synonyms

1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride

Canonical SMILES

CNNC.Cl

The exact mass of the compound 1,2-Dimethylhydrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992). It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dimethylhydrazine dihydrochloride is a symmetrical hydrazine salt characterized by its stable crystalline form and high aqueous solubility[1]. Unlike its volatile free base counterpart, the dihydrochloride salt presents as a white to almost white powder with a decomposition melting point of 167-169 °C, enabling precise gravimetric handling and long-term storage without rapid oxidation . In procurement contexts, it serves two primary distinct functions: as a regioselective N,N'-methylating building block for the synthesis of 1,2-diazoles and pyrazolidines, and as a standardized, highly cost-efficient procarcinogen for inducing colorectal cancer (CRC) in large-scale preclinical in vivo models[1].

Substituting 1,2-dimethylhydrazine dihydrochloride with related hydrazines or free bases fundamentally alters processability, reaction regiochemistry, and procurement economics. The free base form of 1,2-dimethylhydrazine is a fuming, highly flammable liquid (boiling point 81-87 °C) that rapidly oxidizes and volatilizes, making precise molar dosing for synthesis or in vivo administration highly unreliable[1]. Utilizing the asymmetrical 1,1-dimethylhydrazine (UDMH) isomer fails in synthetic applications requiring symmetrical substitution, as UDMH yields N-aminopyrroles or unsymmetrical hydrazones rather than 1,2-diazole scaffolds. Furthermore, while downstream metabolites like azoxymethane (AOM) offer higher per-milligram potency in CRC models, they are cost-prohibitive for high-N chronic studies, forcing researchers to rely on the dihydrochloride salt to maintain statistical power within budget constraints [2].

Physical Stability and Gravimetric Precision in Handling

The physical state of the hydrazine precursor dictates its usability in precise stoichiometric reactions and controlled in vivo dosing. 1,2-Dimethylhydrazine dihydrochloride is a stable crystalline solid with a melting/decomposition point of 167-169 °C [1]. In direct contrast, the free base 1,2-dimethylhydrazine is a volatile, fuming liquid with a boiling point of 81-87 °C and a flash point of approximately 23 °C . The solid salt form eliminates the volatilization and flammability risks associated with the free base, ensuring that mass measurements translate accurately to molar concentrations without degradation or loss to the atmosphere during handling.

Evidence DimensionThermal stability and physical state at standard conditions
Target Compound DataSolid powder, melting point 167-169 °C (dec.)
Comparator Or Baseline1,2-Dimethylhydrazine (Free base): Fuming liquid, boiling point 81-87 °C, flash point ~23 °C
Quantified DifferencePhase difference at 20 °C; >80 °C difference in thermal phase transition (boiling vs melting)
ConditionsStandard laboratory handling and storage conditions

Procurement of the dihydrochloride salt ensures gravimetric accuracy and mitigates severe inhalation and flammability hazards associated with the liquid free base.

Regioselectivity in Symmetrical Heterocycle Synthesis

The structural symmetry of the hydrazine precursor strictly determines the cyclization products in heterocyclic synthesis. 1,2-Dimethylhydrazine dihydrochloride provides symmetrical N,N'-dimethylation, which is an absolute requirement for synthesizing 1,2-diazole and pyrazolidine ring systems [1]. Substituting this with the commercially more common 1,1-dimethylhydrazine (UDMH) results in asymmetrical reactivity, where only one nitrogen acts as a nucleophile in standard condensations, yielding N-aminopyrroles or dimethylhydrazones instead [2]. Consequently, for active pharmaceutical ingredient (API) scaffolds requiring a symmetrically substituted N-N axis, the 1,2-isomer cannot be replaced by the 1,1-isomer.

Evidence DimensionCyclization regiochemistry
Target Compound DataYields symmetrical 1,2-diazoles / N,N'-dimethylated rings
Comparator Or Baseline1,1-Dimethylhydrazine (UDMH): Yields asymmetrical N-aminopyrroles / N,N-dimethylhydrazones
Quantified DifferenceBinary divergence in molecular scaffold formation (symmetrical vs asymmetrical)
ConditionsCondensation reactions with dicarbonyls or equivalent electrophiles

Buyers synthesizing symmetrically substituted diazole or pyrazolidine libraries must procure the 1,2-isomer to achieve the correct ring architecture.

Cost-Efficiency and Incidence Rates in Large-Cohort In Vivo Models

In preclinical oncology, the choice of procarcinogen dictates the scale of the animal cohort that can be feasibly funded. A comparative study demonstrated that 1,2-dimethylhydrazine is more than 50 times less expensive than its downstream active metabolite, azoxymethane (AOM)[1]. Despite the lower cost, chronic subcutaneous or intrarectal administration of 1,2-dimethylhydrazine dihydrochloride in conventional rodent models still achieves a >90% incidence rate of multiple colonic tumors[2]. While AOM requires fewer doses due to bypassing initial hepatic metabolism, the extreme cost differential makes 1,2-DMH·2HCl the financially viable choice for high-throughput or large-N chemoprevention screening studies.

Evidence DimensionMaterial cost per study cohort vs. tumor incidence
Target Compound Data>50x lower material cost; >90% colonic tumor incidence in conventional rats
Comparator Or BaselineAzoxymethane (AOM): >50x higher material cost; comparable high tumor incidence
Quantified Difference>50-fold reduction in procurement cost for the procarcinogen
ConditionsChronic administration in conventional (non-germ-free) rodent models

Procurement of 1,2-DMH·2HCl allows research organizations to run highly powered, large-scale in vivo efficacy trials that would be cost-prohibitive using AOM.

Precursor for Symmetrical 1,2-Diazole and Pyrazolidine Synthesis

Driven by its symmetrical N,N'-dimethyl structure, 1,2-dimethylhydrazine dihydrochloride is the required precursor for synthesizing 1,2-diazole and pyrazolidine heterocycles. It is utilized in condensation reactions with dicarbonyls where the asymmetrical 1,1-isomer would fail to produce the target scaffold [1]. The solid salt form allows for precise stoichiometric additions critical for high-yield API development.

Standardized Procarcinogen for Large-Scale Colorectal Cancer (CRC) Models

Due to its >50-fold cost advantage over azoxymethane (AOM), 1,2-DMH·2HCl is the standard choice for inducing colorectal tumors in large rodent cohorts [2]. Its stable, water-soluble nature allows for highly reproducible, gravimetrically precise dosing solutions for chronic subcutaneous or intrarectal administration, ensuring consistent tumor incidence across high-N chemoprevention studies.

Physical Description

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992)
White crystalline solid with fishy or ammonia-like odor; [CAMEO]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

132.0221037 Da

Monoisotopic Mass

132.0221037 Da

Heavy Atom Count

6

Melting Point

333 to 336 °F (decomposes) (NTP, 1992)

UNII

8326154U0N

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

306-37-6

Wikipedia

1,2-dimethylhydrazine dihydrochloride

General Manufacturing Information

Hydrazine, 1,2-dimethyl-, hydrochloride (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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